sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate
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Overview
Description
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the Sodium Salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the triazole ring or the tert-butoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the removal of the tert-butoxycarbonyl group.
Scientific Research Applications
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butoxycarbonyl group can be removed under specific conditions to reveal an active amine group .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-[(tert-butoxycarbonyl)amino]-2-(1-methyl-1H-imidazol-5-yl)acetate
- Sodium 2-[(tert-butoxycarbonyl)(methyl)amino]-2-(1-methyl-1H-imidazol-5-yl)acetate
Uniqueness
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The tert-butoxycarbonyl group provides protection during synthesis, allowing for selective reactions and modifications .
Properties
Molecular Formula |
C10H15N4NaO4 |
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Molecular Weight |
278.24 g/mol |
IUPAC Name |
sodium;2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazol-3-yl]acetate |
InChI |
InChI=1S/C10H16N4O4.Na/c1-10(2,3)18-9(17)11-5-7-12-6(13-14-7)4-8(15)16;/h4-5H2,1-3H3,(H,11,17)(H,15,16)(H,12,13,14);/q;+1/p-1 |
InChI Key |
WKRNJEHFXSXDGU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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